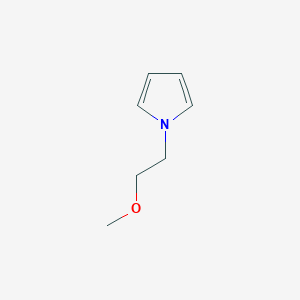

1-(2-methoxyethyl)-1H-pyrrole

説明

Significance of Pyrrole (B145914) Heterocycles in Contemporary Chemical Research

The pyrrole ring system, a five-membered aromatic heterocycle containing a single nitrogen atom, stands as a cornerstone in the field of organic and medicinal chemistry. numberanalytics.commdpi.com First identified in 1834, pyrrole and its derivatives have become indispensable building blocks in the synthesis of a vast array of biologically active compounds. numberanalytics.com Their significance is rooted in their versatile reactivity and their presence in numerous natural products and synthetic molecules with profound applications. numberanalytics.commdpi.com

Pyrrole is a fundamental component of complex macrocycles essential to life, such as the porphyrins found in heme and chlorophyll. researchgate.netscitechnol.com In modern pharmaceutical research, the pyrrole scaffold is considered a "privileged" structure, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. researchgate.netresearchgate.net This has led to the development of numerous commercially available drugs containing the pyrrole moiety, including treatments for a wide range of conditions. mdpi.comresearchgate.net Pyrrole derivatives have demonstrated potential as antibacterial, antiviral, anticancer, anti-inflammatory, and antidiabetic agents. mdpi.comresearchgate.net

Beyond medicine, pyrrole-based compounds are integral to materials science, finding use in the creation of dyes, conductive polymers, corrosion inhibitors, and catalysts. scitechnol.comresearchgate.net The electron-rich nature of the pyrrole ring allows for extensive functionalization, enabling chemists to fine-tune the electronic and physical properties of the resulting molecules for specific applications. researchgate.netnih.gov This adaptability ensures that research into pyrrole derivatives remains a vibrant and essential area of contemporary chemical science. mdpi.com

Overview of N-Functionalization in Pyrrole Chemistry

N-functionalization, the process of introducing a substituent onto the nitrogen atom of the pyrrole ring, is a critical strategy in synthetic chemistry for modulating the molecule's properties. thieme-connect.comacs.org While the pyrrole ring is electron-rich and typically undergoes electrophilic substitution at its carbon atoms, direct modification of the nitrogen atom provides a powerful tool for influencing the compound's steric and electronic characteristics. researchgate.netnih.gov

The introduction of substituents at the N1 position can significantly alter a pyrrole derivative's solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.gov These modifications are crucial in drug discovery, where fine-tuning these properties can enhance a molecule's pharmacokinetic and pharmacodynamic profile, potentially leading to improved efficacy and safety. nih.gov For instance, N-alkylation of certain pyrrole compounds has been shown to influence their biological activity. alliedacademies.org

A variety of synthetic methods have been developed for the N-functionalization of pyrroles. These range from classical N-alkylation reactions using alkyl halides to more modern, metal-catalyzed processes. acs.orgalliedacademies.org Phase-transfer catalysis represents an efficient method for N-alkylation, allowing the use of various alkylating agents under mild conditions. thieme-connect.comresearchgate.net These synthetic strategies provide chemists with a robust toolkit for creating diverse libraries of N-substituted pyrroles, facilitating the exploration of their potential in medicinal chemistry and materials science. acs.orgrsc.org

Research Landscape of 1-(2-methoxyethyl)-1H-pyrrole and Related N-Alkoxyethyl Pyrroles

The specific compound, 1-(2-methoxyethyl)-1H-pyrrole, is a member of the N-alkoxyethyl substituted pyrrole family. Research on this particular molecule indicates its primary role as a versatile intermediate and building block in organic synthesis rather than an end-product with direct applications. chemimpex.com The presence of the 2-methoxyethyl group at the nitrogen position enhances the compound's solubility and can influence its reactivity in subsequent chemical transformations. chemimpex.com

While direct studies on 1-(2-methoxyethyl)-1H-pyrrole are limited, its utility is demonstrated through the synthesis of more complex derivatives. For example, it serves as a precursor for compounds like 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde and 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. chemimpex.comsigmaaldrich.com These aldehyde-functionalized pyrroles are valuable intermediates themselves, used in the production of pharmaceuticals, agrochemicals, and functional materials. chemimpex.com The aldehyde group can participate in a variety of reactions, including condensations and cyclizations, to construct more elaborate molecular architectures. chemimpex.com

The methoxyethyl group is specifically noted for its ability to enhance solubility and bioavailability, which is a desirable trait in medicinal chemistry. This substituent is incorporated into larger, more complex molecules that are investigated for a range of biological activities. nih.gov The research landscape, therefore, positions 1-(2-methoxyethyl)-1H-pyrrole as a foundational element for creating functionally diverse and potentially bioactive molecules.

Table 1: Physicochemical Data for Selected N-(2-methoxyethyl)pyrrole Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical Form | Ref. |

| 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde | C₈H₁₁NO₂ | 153.18 | 573720-38-4 | Liquid | sigmaaldrich.combldpharm.com |

| 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | C₁₀H₁₅NO₂ | 181.23 | 445023-46-1 | Not Specified | nih.gov |

| 1-(2-methoxyethyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | C₁₅H₁₇NO₃ | 259.30 | 724744-79-0 | Not Specified |

Structure

3D Structure

特性

IUPAC Name |

1-(2-methoxyethyl)pyrrole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-9-7-6-8-4-2-3-5-8/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMNWRVUSDMVDFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601307546 | |

| Record name | 1-(2-Methoxyethyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601307546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50966-73-9 | |

| Record name | 1-(2-Methoxyethyl)-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50966-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methoxyethyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601307546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 2 Methoxyethyl 1h Pyrrole and Its Derivatives

Classical and Modified Pyrrole (B145914) Ring Formation with N-Alkoxyethyl Substitution

Classical methods for pyrrole synthesis have been adapted and modified to incorporate the N-(2-methoxyethyl) substituent, offering robust and versatile routes to the target compound and its derivatives.

The Paal-Knorr reaction stands as a primary and widely utilized method for the synthesis of pyrroles. acs.orgwikipedia.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 2-methoxyethylamine, to form the corresponding N-substituted pyrrole. acs.orgwikipedia.org The reaction is typically acid-catalyzed and proceeds via the formation of a hemiaminal followed by cyclization and dehydration to yield the aromatic pyrrole ring. wikipedia.org

Variants of the Paal-Knorr synthesis have been developed to improve yields, broaden the substrate scope, and employ milder reaction conditions. For the synthesis of N-(2-methoxyethyl)pyrroles, this often involves the use of different acid catalysts or reaction media. For instance, the reaction can be carried out using various Brønsted or Lewis acids. mdpi.com The choice of catalyst can be crucial, especially when dealing with sensitive functional groups on the 1,4-dicarbonyl precursor. arabjchem.org

Recent modifications have focused on creating more environmentally friendly protocols. organic-chemistry.org These "green" variants often utilize water as a solvent, which is both economical and non-toxic. organic-chemistry.orgorganic-chemistry.org Iron(III) chloride has been demonstrated as an effective and inexpensive catalyst for the Paal-Knorr condensation in water, providing good to excellent yields of N-substituted pyrroles under mild conditions. organic-chemistry.orgorganic-chemistry.org Other metal salts, such as cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), have also been employed to catalyze the reaction efficiently under ambient conditions. arabjchem.org Furthermore, solvent-free approaches, sometimes assisted by microwave irradiation or the use of solid supports, have been developed to align with the principles of green chemistry. nih.govrsc.org

The general reaction is depicted below:

Table 1: Examples of Catalysts Used in Paal-Knorr Synthesis of N-Substituted Pyrroles

| Catalyst | Reaction Conditions | Advantages |

| Iron(III) chloride (FeCl₃) | Water, mild temperature | Economical, environmentally friendly, good yields. organic-chemistry.orgorganic-chemistry.org |

| Cerium(IV) ammonium nitrate (CAN) | Ambient temperature | Mild conditions, short reaction times, high yields. arabjchem.org |

| Zirconium(IV) oxychloride (ZrOCl₂·8H₂O) | Water | Low toxicity, high activity, excellent yields. sid.ir |

| Iodine (I₂) | Solvent-free, microwave | Rapid, high yields, mild conditions. nih.gov |

| Calcium Nitrate (Ca(NO₃)₂·4H₂O) | Solvent-free | Mild, selective, tolerates various functional groups. researchgate.net |

The Hantzsch pyrrole synthesis is another classical method that can be adapted for the preparation of N-(2-methoxyethyl)pyrroles. wikipedia.orgresearchgate.net This multi-component reaction involves the condensation of an α-haloketone, a β-ketoester, and a primary amine, which in this case would be 2-methoxyethylamine. wikipedia.orgscispace.com

The mechanism begins with the reaction between the amine and the β-ketoester to form an enamine intermediate. wikipedia.org This enamine then attacks the α-haloketone, leading to a cyclized intermediate that subsequently dehydrates and aromatizes to form the substituted pyrrole ring. mcours.net While historically the yields of the Hantzsch synthesis could be low, modern variations have improved its efficiency. scispace.comthieme-connect.de

This method is particularly valuable for accessing highly substituted pyrroles with specific substitution patterns that may be difficult to achieve through other routes. youtube.com For instance, by carefully choosing the starting α-haloketone and β-ketoester, one can control the substituents at positions 2, 3, 4, and 5 of the pyrrole ring, in addition to the N-(2-methoxyethyl) group. Solid-phase synthesis variations of the Hantzsch reaction have also been developed, allowing for the generation of pyrrole libraries. nih.gov

The Clauson-Kaas synthesis is a highly effective method for preparing N-substituted pyrroles, including 1-(2-methoxyethyl)-1H-pyrrole, from 2,5-dimethoxytetrahydrofuran (B146720) and a primary amine. beilstein-journals.orgnih.gov This reaction is essentially a variation of the Paal-Knorr synthesis where 2,5-dimethoxytetrahydrofuran serves as a stable precursor to the required 1,4-dicarbonyl species (succinaldehyde). beilstein-journals.org

The reaction is typically carried out in the presence of an acid catalyst, which facilitates the hydrolysis of the acetal (B89532) groups in 2,5-dimethoxytetrahydrofuran to generate the reactive dialdehyde (B1249045) in situ. beilstein-journals.org This is then followed by condensation with the primary amine, such as 2-methoxyethylamine, and subsequent cyclization and dehydration to afford the N-substituted pyrrole. beilstein-journals.orgnih.gov

A significant advantage of the Clauson-Kaas protocol is the stability and commercial availability of 2,5-dimethoxytetrahydrofuran. beilstein-journals.org The reaction conditions can often be mild, and various modifications have been reported to improve yields and accommodate sensitive substrates. utas.edu.au For example, a one-pot, two-step procedure has been developed where 2,5-dimethoxytetrahydrofuran is first hydrolyzed in water, and then the amine is added in a buffered solution at room temperature. utas.edu.au This method is particularly useful for synthesizing acid- or heat-sensitive N-substituted pyrroles. utas.edu.au Green chemistry approaches, such as using water as a solvent or employing microwave irradiation, have also been successfully applied to the Clauson-Kaas synthesis. beilstein-journals.orgnih.gov

Table 2: Comparison of Classical Synthetic Routes for N-(2-Methoxyethyl)Pyrroles

| Synthetic Method | Starting Materials | Key Features |

| Paal-Knorr Condensation | 1,4-Diketone, 2-Methoxyethylamine | Direct, versatile, many green chemistry variants. acs.orgorganic-chemistry.org |

| Hantzsch Pyrrole Synthesis | α-Haloketone, β-Ketoester, 2-Methoxyethylamine | Access to highly substituted pyrroles, multi-component reaction. wikipedia.orgscispace.com |

| Clauson-Kaas Protocol | 2,5-Dimethoxytetrahydrofuran, 2-Methoxyethylamine | Uses a stable 1,4-dicarbonyl precursor, mild conditions possible. beilstein-journals.orgnih.gov |

Metal-Catalyzed Synthetic Approaches for N-Functionalized Pyrroles

Modern synthetic chemistry has seen a surge in the use of metal catalysts to construct C-N bonds, and these methods have been applied to the synthesis of N-substituted pyrroles. While direct metal-catalyzed synthesis of 1-(2-methoxyethyl)-1H-pyrrole from pyrrole itself is a plausible route, the literature more broadly covers the synthesis of N-substituted pyrroles in general, which can be extrapolated to the target compound.

One of the most prominent methods for forming C-N bonds is the Buchwald-Hartwig amination. snnu.edu.cn This palladium-catalyzed cross-coupling reaction typically involves an aryl halide or triflate and an amine. snnu.edu.cn In the context of pyrrole synthesis, this could involve the coupling of pyrrole with a suitable 2-methoxyethyl halide. However, the direct N-arylation or N-alkylation of pyrrole can be challenging due to the potential for competing C-alkylation and the relatively low nucleophilicity of the pyrrole nitrogen. Despite these challenges, advancements in ligand design have expanded the scope of the Buchwald-Hartwig amination to include a wider range of substrates, including heterocycles like pyrrole. snnu.edu.cnbeilstein-journals.org

Copper-catalyzed N-alkylation reactions, often referred to as Ullmann-type couplings, represent another important class of metal-catalyzed methods for the synthesis of N-substituted pyrroles. These reactions are often more cost-effective than their palladium-catalyzed counterparts. The synthesis of N-substituted pyrroles can be achieved by reacting pyrrole with an alkyl halide in the presence of a copper catalyst and a base.

More recently, nickel-catalyzed methods have emerged as a sustainable alternative for the synthesis of N-substituted pyrroles. acs.org For instance, a nickel-catalyzed dehydrogenative coupling of diols with primary amines has been developed, offering a direct and atom-economical route to N-substituted pyrroles. acs.org

Electrochemical and Photochemical Synthesis Routes to N-Substituted Pyrroles

Electrochemical and photochemical methods offer green and sustainable alternatives to traditional synthetic approaches, often proceeding under mild conditions without the need for harsh reagents. rsc.orgrsc.org

Electrochemical synthesis of N-substituted pyrroles can be achieved through various pathways. rsc.org One approach involves the anodic oxidation of a suitable precursor in the presence of the desired N-substituent. For example, the electrolysis of certain substrates in the presence of an amine can lead to the formation of N-substituted pyrroles. researchgate.net The electrochemical copolymerization of pyrrole with N-substituted pyrrole derivatives has also been investigated. soton.ac.uk

Photochemical synthesis of pyrroles often involves the light-induced cyclization or rearrangement of precursor molecules. rsc.org These reactions can be highly specific and provide access to complex pyrrole structures that may be difficult to obtain through thermal methods. While specific examples for the direct photochemical synthesis of 1-(2-methoxyethyl)-1H-pyrrole are not abundant, the general principles of photochemical pyrrole synthesis suggest that a suitably designed precursor containing the 2-methoxyethyl group could potentially be converted to the target compound upon irradiation. rsc.org

Both electrochemistry and photochemistry represent growing areas in the synthesis of heterocyclic compounds, and their application to the synthesis of N-substituted pyrroles is an active area of research. rsc.orgrsc.org

Atom-Economic and Green Chemistry Considerations in N-(2-Methoxyethyl)Pyrrole Synthesis

The principles of green chemistry and atom economy are increasingly influencing the choice of synthetic routes in both academic and industrial settings. lucp.net The goal is to design synthetic processes that are more efficient, produce less waste, and use less hazardous substances.

The Paal-Knorr synthesis, in its classical form, is considered to have good atom economy, as the main byproduct is water. acs.org However, the use of stoichiometric acid catalysts and organic solvents can detract from its green credentials. To address this, numerous modifications have been developed. As previously mentioned, the use of water as a solvent and recyclable catalysts significantly improves the environmental profile of the Paal-Knorr reaction. organic-chemistry.orgorganic-chemistry.orgsid.ir Solvent-free conditions, often coupled with microwave heating or mechanochemical methods like ball milling, represent another important strategy for greening the Paal-Knorr synthesis. lucp.net

The Clauson-Kaas reaction also benefits from green chemistry modifications. beilstein-journals.org Performing the reaction in water or under solvent-free conditions, and using environmentally benign catalysts, enhances its sustainability. beilstein-journals.orgbeilstein-journals.org

Metal-catalyzed reactions, while powerful, can raise concerns regarding the toxicity and cost of the metal catalysts. The development of catalysts based on more abundant and less toxic metals, such as iron and copper, is a key area of research in green chemistry. organic-chemistry.orgresearchgate.net Furthermore, the use of very low catalyst loadings and the development of recyclable catalytic systems are important for improving the sustainability of these methods.

Electrochemical and photochemical methods are inherently green in many respects. rsc.org They often operate at ambient temperature and pressure, and the primary reagents are electrons or photons, which are traceless and non-polluting. These methods can significantly reduce the amount of chemical waste generated compared to traditional synthetic routes.

Table 3: Green Chemistry Attributes of Different Synthetic Routes

| Synthetic Route | Green Chemistry Advantages | Potential Drawbacks |

| Modified Paal-Knorr | High atom economy, use of water as solvent, recyclable catalysts, solvent-free options. acs.orgorganic-chemistry.orgsid.ir | May require heating, catalyst removal. |

| Modified Clauson-Kaas | Use of stable starting material, aqueous and solvent-free protocols available. beilstein-journals.orgnih.gov | Can require acidic conditions, potential for byproduct formation. |

| Metal-Catalyzed Coupling | High efficiency and selectivity, low catalyst loadings possible. | Use of expensive and potentially toxic metals, ligand synthesis. |

| Electrochemical Synthesis | Mild conditions, use of electrons as a reagent, reduced waste. rsc.org | May require specialized equipment, potential for side reactions. |

| Photochemical Synthesis | Mild conditions, high specificity, use of light as a reagent. rsc.org | May require specific chromophores, potential for low quantum yields. |

Specific Synthetic Pathways to 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde and Related Compounds

The synthesis of 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde is most effectively achieved via the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.com This reaction introduces a formyl group (-CHO) onto the pyrrole ring, typically at the C2 position, due to the ring's electronic properties.

N-Alkylation of Pyrrole: The synthesis begins with the N-alkylation of the pyrrole ring to introduce the 2-methoxyethyl group.

Formylation: The resulting 1-(2-methoxyethyl)-1H-pyrrole is then formylated using the Vilsmeier-Haack reagent. An analogous industrial-scale approach has been described for related compounds, such as the synthesis of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, which involves the alkylation of 2,5-dimethylpyrrole followed by a Vilsmeier-Haack reaction.

The Vilsmeier-Haack Reaction Mechanism

The reaction proceeds through several key stages: quimicaorganica.org

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with a substituted amide, such as N,N-dimethylformamide (DMF), to form an electrophilic chloromethyleniminium salt, also known as the Vilsmeier reagent. ijpcbs.comquimicaorganica.org

Electrophilic Attack: The electron-rich pyrrole ring performs a nucleophilic attack on the Vilsmeier reagent. quimicaorganica.org

Aromaticity Recovery and Hydrolysis: The intermediate subsequently eliminates a proton to restore the aromaticity of the pyrrole ring. The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final aldehyde. organic-chemistry.orgquimicaorganica.org

A well-documented procedure for the formylation of unsubstituted pyrrole provides a reliable model for the conditions required. orgsyn.org The reaction involves the slow addition of pyrrole to the pre-formed Vilsmeier reagent in a solvent like ethylene (B1197577) dichloride at low temperatures (5-20°C). orgsyn.org After the initial reaction, the mixture is heated to reflux to drive the reaction to completion, followed by hydrolysis using an aqueous solution of a salt like sodium acetate. orgsyn.org

Table 1: General Conditions for Vilsmeier-Haack Formylation of Pyrroles

| Parameter | Reagent/Condition | Purpose | Reference |

| Formylating Agent | N,N-Dimethylformamide (DMF) | Source of the formyl group | orgsyn.org |

| Activating Agent | Phosphorus oxychloride (POCl₃) | Reacts with DMF to form the electrophilic Vilsmeier reagent | orgsyn.org |

| Substrate | 1-(2-methoxyethyl)-1H-pyrrole | The electron-rich heterocycle to be formylated | |

| Solvent | Ethylene dichloride | Provides a medium for the reaction | orgsyn.org |

| Temperature | 0°C to reflux | Controlled temperature for reagent formation and subsequent reaction | orgsyn.org |

| Workup | Aqueous sodium acetate, then sodium carbonate | Hydrolyzes the intermediate and neutralizes acid | orgsyn.org |

Synthesis of N-Alkoxycarbonyl Pyrroles from O-Substituted Carbamates

A novel and efficient method for the synthesis of N-alkoxycarbonyl pyrroles involves the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran. nih.govorganic-chemistry.orgacs.org This one-step process is an extension of the Clauson-Kaas pyrrole synthesis, which traditionally uses amines as the nitrogen source. acs.orgbath.ac.uk This methodology allows for the direct introduction of various common amine protecting groups onto the pyrrole nitrogen, yielding the desired N-alkoxycarbonyl pyrroles in good yields. nih.govbath.ac.uk

The general procedure involves heating a mixture of the O-substituted carbamate (B1207046) and 2,5-dimethoxytetrahydrofuran in acetic acid at reflux (approximately 110°C). nih.govacs.org The reaction is monitored until completion, after which the product is isolated through a standard extraction and washing procedure. acs.orgbath.ac.uk Researchers have found that this method works effectively for a range of O-substituted carbamates that correspond to well-known protecting groups. nih.gov

This synthetic route is significant because, with the exception of the N-Boc group, N-alkoxycarbonyl groups have seen minimal use for the protection of the pyrrole nitrogen. nih.govbath.ac.uk The resulting N-alkoxycarbonyl pyrroles exhibit distinct reactivity compared to other protected pyrroles, such as N-sulfonyl pyrroles. organic-chemistry.orgorganic-chemistry.org For instance, they can be regioselectively acylated at the 2-position, whereas N-sulfonyl pyrroles often direct acylation to the 3-position. organic-chemistry.org The electron-withdrawing nature of the N-alkoxycarbonyl group also imparts enhanced stability against oxidative degradation. organic-chemistry.org

Table 2: Reagents for the Synthesis of N-Alkoxycarbonyl Pyrroles

| Reactant 1 (Nitrogen Source) | Reactant 2 (1,4-Dicarbonyl Surrogate) | Solvent/Catalyst | Product Type | Reference |

| O-Substituted Carbamate (R-O-C(O)-NH₂) | 2,5-Dimethoxytetrahydrofuran | Acetic Acid (AcOH) | N-Alkoxycarbonyl Pyrrole | nih.gov, acs.org |

Advanced Characterization Techniques for Structural Elucidation and Property Analysis

Spectroscopic Methods for Molecular Structure Determination

Spectroscopic techniques are fundamental for elucidating the precise molecular structure of a compound. Methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the connectivity of atoms and functional groups, while UV-Vis spectroscopy is particularly useful for analyzing the electronic properties of conjugated polymer systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. In ¹H NMR, the chemical shift, multiplicity, and integration of signals reveal the electronic environment and connectivity of protons. For a molecule like 1-(2-methoxyethyl)-1H-pyrrole, one would expect distinct signals for the protons on the pyrrole (B145914) ring and the 2-methoxyethyl side chain. The protons on the pyrrole ring typically appear in the aromatic region, while the methylene (B1212753) and methoxy (B1213986) protons of the side chain would appear at higher field (lower ppm values). researchgate.net

¹³C NMR spectroscopy provides information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, with its chemical shift indicating its functional group and electronic environment.

Illustrative NMR Data for a Related Compound

While specific spectra for 1-(2-methoxyethyl)-1H-pyrrole were not found, the expected chemical shifts can be inferred from data on similar N-substituted pyrroles. For example, in related structures, the pyrrole ring protons typically resonate between 6.0 and 7.5 ppm, while the carbons of the pyrrole ring appear between 100 and 130 ppm. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. In electrospray ionization mass spectrometry (ESI-MS), a compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. For 1-(2-methoxyethyl)-1H-pyrrole (molecular formula C₇H₁₁NO), the expected molecular ion peak [M+H]⁺ would be approximately m/z 126.09.

Infrared (IR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). For 1-(2-methoxyethyl)-1H-pyrrole, the spectrum would show characteristic peaks for C-H, C=C, C-N, and C-O bonds. The key vibrations for the pyrrole ring are typically observed in the 1300-1600 cm⁻¹ region. core.ac.ukresearchgate.net The presence of the ether linkage in the side chain would be confirmed by a C-O stretching band, typically around 1100 cm⁻¹. core.ac.uk

| Illustrative IR Absorption Bands for N-Substituted Pyrroles | |

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~1574 | Pyrrole Ring Stretching |

| ~1458 | In-plane C-H Stretching (Pyrrole and Phenyl Rings) |

| 1223 - 1089 | Pyrrole Ring Signature Peaks |

| 742 - 1088 | C-H Stretching of N-substituent |

| Data derived from studies on N-(methyl)phenyl pyrroles. core.ac.uk |

UV-Vis Spectroscopy

UV-Visible spectroscopy measures the electronic transitions within a molecule, particularly the π-π* transitions in conjugated systems. While the monomer 1-(2-methoxyethyl)-1H-pyrrole absorbs in the UV region, its polymer, poly(1-(2-methoxyethyl)-1H-pyrrole), is of greater interest. As a conjugated polymer, it is expected to absorb light at longer wavelengths, extending into the visible range. The UV-Vis spectrum of a polypyrrole film can reveal information about its electronic structure, including the band gap and the presence of charge carriers like polarons and bipolarons. mdpi.com For instance, unsubstituted polypyrrole films typically exhibit a strong absorption peak around 450-460 nm, corresponding to the π-π* transition. researchgate.netsemanticscholar.org

Diffraction Techniques for Solid-State Structure Analysis

Diffraction techniques are used to determine the arrangement of atoms in a solid material, distinguishing between crystalline (ordered) and amorphous (disordered) structures.

X-ray Crystallography

Single-crystal X-ray crystallography can determine the exact three-dimensional structure of a molecule, including bond lengths and angles. Obtaining a suitable single crystal of the liquid monomer 1-(2-methoxyethyl)-1H-pyrrole for analysis can be challenging. Literature on closely related simple pyrrole derivatives is also limited due to difficulties in crystallization.

X-ray Diffraction (XRD) of Polymers

For polymers, X-ray diffraction (XRD) is used to assess the degree of crystallinity. The resulting diffractogram shows sharp peaks for crystalline domains and broad humps for amorphous regions. Most N-substituted polypyrroles, including what would be expected for poly(1-(2-methoxyethyl)-1H-pyrrole), are largely amorphous. semanticscholar.org This is due to the random arrangement of the polymer chains and the steric hindrance from the N-substituent, which prevents orderly packing. The XRD pattern for such a polymer would typically show a broad, diffuse scattering peak, characteristic of an amorphous solid. mdpi.com

Electrochemical Characterization for Redox Behavior of N-Substituted Pyrrole Polymers

Electrochemical methods are crucial for studying the redox properties of conducting polymers like poly(1-(2-methoxyethyl)-1H-pyrrole). These properties are central to their application in sensors, batteries, and electrochromic devices.

Cyclic Voltammetry (CV)

Cyclic voltammetry is the primary technique used to investigate the electrochemical behavior of conducting polymers. It involves sweeping the potential of an electrode coated with the polymer film and measuring the resulting current. The resulting plot, a cyclic voltammogram, reveals the oxidation (doping) and reduction (dedoping) potentials of the polymer.

For a poly(N-substituted pyrrole), the CV typically shows a broad oxidation wave as the polymer transitions from its neutral, insulating state to its oxidized, conducting state, and a corresponding reduction wave on the reverse scan. The position and shape of these peaks provide information about the redox stability, switching speed, and reversibility of the doping process. mdpi.com The presence of the N-substituent, such as the 2-methoxyethyl group, generally shifts the oxidation potential to higher values compared to unsubstituted polypyrrole due to steric and electronic effects.

Thermal Analysis Techniques for Polymer Thermal Stability

Thermal analysis techniques measure the physical and chemical properties of a material as a function of temperature. They are vital for determining the operational limits and processing conditions for polymers.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. This technique is used to evaluate the thermal stability and decomposition profile of a polymer. A TGA thermogram plots mass percentage against temperature. For N-substituted polypyrroles, decomposition often occurs in multiple steps, and the introduction of an N-alkyl side chain can influence the onset temperature of weight loss. Studies on related N-alkylpyrrole copolymers have shown that the N-substituent can significantly increase the initiation temperature of weight loss, thereby enhancing thermal stability. csic.escsic.es

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). Since most N-substituted polypyrroles are amorphous, a DSC thermogram for poly(1-(2-methoxyethyl)-1H-pyrrole) would be expected to show a glass transition, which is a characteristic temperature where the polymer changes from a rigid, glassy state to a more flexible, rubbery state. csic.es

| Illustrative Thermal Properties of a Polypyrrole Copolymer | |

| Analysis | Observation |

| TGA | Initiation temperature of weight loss increased by up to 90 °C compared to unsubstituted polypyrrole. csic.es |

| DSC | A glass transition temperature (Tg) is typically observed for amorphous polymers. csic.es |

| Data derived from studies on polypropylene-co-N-alkylpyrrole copolymers. |

Microscopic Techniques for Material Morphology and Structure

Microscopic techniques are used to visualize the surface topography and internal structure of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM)

SEM provides high-resolution images of the surface of a material. An electron beam is scanned across the sample, and the resulting signals are used to create an image of the surface morphology. For electrochemically synthesized polypyrrole films, SEM typically reveals a granular or globular structure, often described as a "cauliflower-like" morphology. The size and packing of these globules can be influenced by polymerization conditions such as the solvent, electrolyte, and current density.

High-Resolution Transmission Electron Microscopy (HR-TEM)

HR-TEM is used to image the internal structure of a material at a much higher resolution than SEM. A beam of electrons is transmitted through an ultra-thin sample to form an image. For polymeric materials, HR-TEM can provide information on the arrangement of polymer chains and the presence of any ordered domains or nanostructures within the bulk material.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic properties of molecules. aimspress.comnih.govnih.gov For N-substituted pyrroles, DFT calculations, often using functionals like B3LYP, are employed to determine optimized geometries, molecular orbital energies, and reactivity descriptors. aimspress.comuobasrah.edu.iq

The electronic character of 1-(2-methoxyethyl)-1H-pyrrole is dictated by the aromatic pyrrole (B145914) ring and the N-substituent. The nitrogen atom's lone pair participates in the π-system of the ring, making the pyrrole moiety electron-rich and susceptible to electrophilic attack. masterorganicchemistry.com The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding reactivity. The HOMO is typically delocalized over the pyrrole ring, indicating the sites most susceptible to electrophilic attack, while the LUMO distribution highlights regions prone to nucleophilic attack.

Table 1: Representative DFT-Calculated Electronic Properties for N-Alkyl Pyrroles

| Property | Description | Typical Calculated Value Range |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 0.5 to 1.5 eV |

| Egap (LUMO-HOMO) | Energy gap, indicating chemical reactivity | 6.0 to 8.0 eV |

Note: These values are illustrative and based on general findings for N-alkyl pyrroles. The specific values for 1-(2-methoxyethyl)-1H-pyrrole would require dedicated DFT calculations.

Molecular Dynamics Simulations and Prediction of Binding Properties

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems, including the interaction of small molecules with biological targets like proteins. nih.govnih.gov These simulations can provide atomic-level insights into binding mechanisms, conformational changes, and the stability of ligand-receptor complexes. nih.govresearchgate.net

For a molecule like 1-(2-methoxyethyl)-1H-pyrrole, MD simulations could be used to predict its binding affinity and mode of interaction with a specific protein target. The process involves placing the molecule in the active site of the protein and simulating their movements over time in a solvated environment. nih.gov By analyzing the simulation trajectory, one can identify key interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the complex. nih.gov

Theoretical Models for Electrophilicity and Nucleophilicity in Pyrrole Reactions

The reactivity of pyrrole and its derivatives is characterized by a high electron density in the aromatic ring, making it highly nucleophilic and reactive towards electrophiles. masterorganicchemistry.com Theoretical models, often derived from DFT calculations, can quantify the electrophilic and nucleophilic character of molecules. semanticscholar.org

Global reactivity descriptors such as chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω) are used to predict the reactivity of molecules. ajchem-a.comsemanticscholar.org The electrophilicity index (ω) is particularly useful for understanding how a molecule will behave in the presence of an electrophile or nucleophile. semanticscholar.org Pyrroles generally possess low electrophilicity and high nucleophilicity.

The N-substituent can influence the nucleophilicity of the pyrrole ring. For 1-(2-methoxyethyl)-1H-pyrrole, the electron-donating nature of the alkyl chain is expected to slightly enhance the nucleophilicity of the pyrrole ring compared to unsubstituted pyrrole. However, this effect is generally considered to be minor. The primary sites of electrophilic attack on the pyrrole ring are the C2 and C5 positions, which carry the highest electron density. This regioselectivity is a well-established feature of pyrrole chemistry and is supported by computational models that map the electrostatic potential on the molecular surface.

Structure-Reactivity Relationship Studies through Computational Modeling of N-Substituted Pyrroles

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.govajpchem.org Computational modeling plays a crucial role in QSAR by providing a wide range of molecular descriptors that can be correlated with experimental data. nih.govscispace.com

For N-substituted pyrroles, computational QSAR studies can be used to predict the biological activity of new derivatives based on their structural features. nih.gov This involves calculating a variety of descriptors, including electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties. scispace.com These descriptors are then used to build a statistical model that can predict the activity of compounds that have not yet been synthesized or tested.

While a specific QSAR study for a series including 1-(2-methoxyethyl)-1H-pyrrole was not identified, the general methodology has been successfully applied to various classes of N-substituted pyrroles. nih.gov For instance, in the development of inhibitors for specific enzymes, QSAR models have been used to identify the key structural features of N-substituted pyrroles that are responsible for their inhibitory activity. nih.gov These models can guide the design of more potent and selective compounds.

Conformational Analysis of N-Substituted Pyrroles

The conformational flexibility of the N-substituent can have a significant impact on the physical properties and biological activity of N-substituted pyrroles. Computational methods are essential for exploring the conformational landscape of these molecules and identifying the most stable conformers. mdpi.comfigshare.com

For 1-(2-methoxyethyl)-1H-pyrrole, the key conformational degrees of freedom are the rotations around the N-C, C-C, and C-O bonds of the 2-methoxyethyl side chain. The rotation around the N-C bond, which connects the substituent to the pyrrole ring, is of particular interest as it determines the orientation of the side chain relative to the ring. Computational studies on N-alkylpyrroles have shown that the barrier to rotation around the N-C bond is relatively low, allowing for multiple conformations to be accessible at room temperature. journalspub.infobris.ac.uk

The presence of the ether oxygen in the 2-methoxyethyl group introduces additional conformational possibilities and the potential for intramolecular interactions. The relative energies of the different conformers can be calculated using quantum mechanical methods, and the most populated conformers can be identified. This information is valuable for understanding how the molecule might interact with a receptor, as the binding affinity can be highly dependent on the conformation of the ligand.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-(2-methoxyethyl)-1H-pyrrole |

| N-substituted pyrroles |

| 1-(2-ethoxyethyl)-1H-pyrazolo[4,3-d]pyrimidine |

Polymerization Chemistry of N 2 Methoxyethyl 1h Pyrrole and Its Derivatives

Chemical Polymerization of N-Substituted Pyrrole (B145914) Monomers

The chemical polymerization of N-substituted pyrrole monomers, including 1-(2-methoxyethyl)-1H-pyrrole, is predominantly achieved through oxidative methods. This process involves the use of an oxidizing agent to initiate the polymerization cascade. The most commonly employed oxidants for this purpose are ferric chloride (FeCl₃) and ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) ipfdd.demdpi.com.

The generally accepted mechanism for the chemical oxidative polymerization of pyrrole and its N-substituted derivatives proceeds via the formation of a radical cation. The process is initiated by the oxidation of the monomer, which results in the formation of a π-radical cation. This reactive species then attacks a neutral monomer, typically at the C-2 position, to form a dimeric cation. This process of oxidation and coupling repeats, leading to the propagation of the polymer chain wikipedia.org. The reaction can be summarized as follows:

Initiation: Formation of a monomer radical cation through oxidation.

Propagation: Reaction of the radical cation with a neutral monomer to form a dimer, followed by subsequent oxidation and coupling reactions to extend the polymer chain.

Termination: The termination steps are not fully elucidated but are thought to involve reactions that consume the radical cations.

The choice of solvent and dopant plays a crucial role in the polymerization process and the properties of the resulting polymer. For instance, the use of sodium poly(styrene sulfonate) as a dopant can lead to core-shell-like structures and significantly increased conductivities in copolymers of pyrrole with functionalized monomers ipfdd.de. While chemical polymerization offers the advantage of producing large quantities of the polymer, controlling the structure and properties of the resulting material can be challenging researchgate.net. The reaction medium can range from aqueous solutions to organic solvents like acetonitrile (B52724) and chloroform (B151607) mdpi.com. The final polymer is typically obtained as a black powder mdpi.com.

| Parameter | Influence on Chemical Polymerization | Common Examples |

| Oxidizing Agent | Initiates the polymerization by oxidizing the monomer to a radical cation. The choice of oxidant can affect the reaction rate and the properties of the final polymer. | Ferric chloride (FeCl₃), Ammonium persulfate ((NH₄)₂S₂O₈), Potassium persulfate, Hydrogen peroxide mdpi.com |

| Solvent | Affects the solubility of the monomer and the growing polymer chains, influencing the polymerization kinetics and the morphology of the final product. | Water, Acetonitrile, Chloroform, Nitromethane mdpi.com |

| Dopant | Incorporated into the polymer backbone during polymerization, enhancing its electrical conductivity. Can also influence the polymer's morphology and processability. | Sodium poly(styrene sulfonate) ipfdd.de |

| N-Substituent | The nature of the substituent on the nitrogen atom of the pyrrole ring can influence the monomer's reactivity and the properties of the resulting polymer, such as solubility and conductivity. | Alkyl groups, functionalized alkyl groups (e.g., 2-methoxyethyl) |

Electrochemical Polymerization of N-Alkoxyethyl Pyrroles

Electrochemical polymerization, or electropolymerization, is a powerful technique for synthesizing conductive polymer films directly onto an electrode surface. This method offers excellent control over the film thickness, morphology, and properties by manipulating electrochemical parameters such as potential, current, and charge. For N-alkoxyethyl pyrroles like 1-(2-methoxyethyl)-1H-pyrrole, electropolymerization is a key method for creating functional polymer coatings.

Mechanism and Kinetics of Electropolymerization

The mechanism of electropolymerization of N-substituted pyrroles is similar to that of unsubstituted pyrrole and involves an oxidative coupling process. The key steps are:

Oxidation of the Monomer: The process begins with the oxidation of the monomer at the electrode surface to form a radical cation.

Dimerization: Two radical cations then couple to form a dicationic dimer.

Deprotonation: The dimer undergoes deprotonation to form a neutral dimer.

Chain Propagation: The dimer is more easily oxidized than the monomer, so it is immediately re-oxidized to a radical cation, which then reacts with another monomer radical cation, continuing the chain growth. This process of oxidation, coupling, and deprotonation repeats, leading to the formation of a polymer film on the electrode surface.

The kinetics of electropolymerization are influenced by several factors, including the applied potential, monomer concentration, and the nature of the solvent and electrolyte. The rate of polymer growth is typically proportional to the current density and the monomer concentration.

Factors Influencing Polymer Morphology and Film Formation (e.g., nanowires, microwires, microtubes)

The morphology of the resulting polymer film is highly dependent on the conditions of the electropolymerization process. By carefully controlling these parameters, it is possible to create a variety of nanostructures, such as nanowires, microwires, and microtubes.

Key factors influencing polymer morphology include:

Applied Potential/Current Density: Higher potentials or current densities generally lead to faster polymer growth but can result in more disordered and less compact films. Pulsed potential or current techniques can be used to create more uniform and ordered structures.

Monomer Concentration: The concentration of the monomer in the electrolyte solution affects the rate of polymerization and the final film thickness.

Solvent and Electrolyte: The choice of solvent and supporting electrolyte can significantly impact the solubility of the monomer and the growing polymer chains, as well as the conductivity and morphology of the resulting film. The size and nature of the electrolyte anion (dopant) are incorporated into the polymer film to balance the positive charge of the oxidized polymer backbone and can influence the packing and ordering of the polymer chains.

Electrode Material: The nature of the working electrode surface can influence the nucleation and growth of the polymer film.

Temperature: Temperature affects the diffusion of the monomer and the kinetics of the polymerization reaction.

Structure-Reactivity Relationships in Electropolymerization of N-Substituted Pyrroles

The structure of the N-substituted pyrrole monomer has a significant impact on its electropolymerization behavior and the properties of the resulting polymer. The substituent on the nitrogen atom can influence the monomer's oxidation potential, the steric hindrance during polymerization, and the electronic properties of the final polymer.

For N-alkoxyethyl pyrroles, the presence of the ether linkage in the substituent can affect the polymer's solubility, flexibility, and ion-conducting properties. The length of the alkoxyethyl chain can also play a role. Generally, bulky N-substituents can increase the steric hindrance between pyrrole units, potentially leading to a decrease in the effective conjugation length and, consequently, lower electrical conductivity compared to unsubstituted polypyrrole. However, these substituents can also enhance the processability and solubility of the polymer. The electronic effects of the substituent can also alter the oxidation potential of the monomer, with electron-donating groups generally lowering the oxidation potential and electron-withdrawing groups increasing it.

Co-polymerization Strategies Involving N-(2-Methoxyethyl)Pyrrole Units

Copolymerization is a versatile strategy to tailor the properties of conducting polymers. By incorporating different monomer units into the polymer chain, it is possible to create materials with a combination of properties that are not achievable with the corresponding homopolymers. N-(2-methoxyethyl)pyrrole can be copolymerized with other pyrrole derivatives or different heterocyclic monomers to achieve specific functionalities.

Copolymers can be synthesized through both chemical and electrochemical methods. In electrochemical copolymerization, a mixture of the monomers is present in the electrolyte solution, and their incorporation into the growing polymer chain is influenced by their respective oxidation potentials and concentrations. The resulting copolymer structure can be random, alternating, or block-like, depending on the relative reactivities of the monomers.

One of the primary goals of copolymerizing N-(2-methoxyethyl)pyrrole is to improve the processability and mechanical properties of polypyrrole while maintaining good electrical conductivity. The flexible 2-methoxyethyl side chains can disrupt the rigid structure of the polypyrrole backbone, leading to increased solubility and flexibility. Furthermore, copolymerization can be used to introduce specific functional groups into the polymer, enabling applications in sensors, biocompatible materials, and other advanced technologies.

Electronic and Optical Properties of Poly[1-(2-methoxyethyl)-1H-pyrrole] and its Copolymers

The electronic and optical properties of poly[1-(2-methoxyethyl)-1H-pyrrole] and its copolymers are intrinsically linked to their chemical structure, particularly the conjugation along the polymer backbone and the level of doping.

Electronic Properties:

The electrical conductivity of poly[1-(2-methoxyethyl)-1H-pyrrole] is generally lower than that of unsubstituted polypyrrole. This is attributed to the steric hindrance caused by the N-substituent, which can lead to a twisting of the polymer backbone and a reduction in the effective conjugation length. The conductivity is highly dependent on the dopant used during polymerization. The doping process involves the partial oxidation of the polymer, creating positive charges (polarons and bipolarons) along the backbone that are compensated by the incorporation of anions from the electrolyte. These charge carriers are responsible for the electrical conductivity.

Optical Properties:

Poly[1-(2-methoxyethyl)-1H-pyrrole] exhibits characteristic optical absorption bands in the UV-Vis-NIR region, which are associated with electronic transitions within the conjugated polymer backbone. The primary absorption bands correspond to the π-π* transition and transitions involving polaron and bipolaron states. The position and intensity of these bands are sensitive to the doping level and the conformation of the polymer chain. As the doping level increases, the intensity of the π-π* transition decreases, while new absorption bands at lower energies, corresponding to the charge carrier states, appear and grow in intensity. This change in the optical absorption spectrum upon doping is known as electrochromism, making these materials promising for applications in smart windows and displays.

Advanced Applications in Materials Science and Interdisciplinary Research

Organic Electronic Materials Based on N-Substituted Polypyrroles

Polypyrrole (PPy) is an intrinsically conducting polymer that has been extensively studied for its electronic properties. wikipedia.org However, unsubstituted PPy is often intractable, being insoluble and infusible, which limits its processability. A key strategy to overcome this limitation is the introduction of functional groups onto the nitrogen atom of the pyrrole (B145914) ring. N-substituted polypyrroles, including poly(1-(2-methoxyethyl)-1H-pyrrole), exhibit modified physical and electronic properties that make them suitable for a range of organic electronic applications. The substitution can improve solubility, control the polymer's morphology, and fine-tune its electronic energy levels. mdpi.com

The introduction of substituents on the nitrogen atom of the pyrrole ring is a critical method for enhancing the processability of the resulting polymers. This modification leads to materials that can be processed from solution, a vital requirement for the fabrication of large-area and flexible electronic devices.

| Property Enhanced by N-Substitution | Impact on Organic Electronics | Relevant Compound Moiety |

| Solubility | Enables solution-based processing techniques like spin-coating and printing for device fabrication. | 1-(2-methoxyethyl)-1H-pyrrole |

| Flexibility | The ether linkage in the side chain can lower the glass transition temperature, improving mechanical properties for flexible devices. | 2-methoxyethyl group |

| Morphology Control | Side chains influence polymer chain packing, affecting charge transport pathways and overall device performance. | N-substituents |

| Energy Level Tuning | The electronic nature of the substituent can modify the HOMO and LUMO energy levels of the polymer. | Functional side chains |

The development of flexible electronics is a rapidly growing field that requires materials combining good electronic performance with mechanical robustness. mdpi.com N-substituted polypyrroles are promising candidates for these applications. The presence of the 2-methoxyethyl side chain in poly(1-(2-methoxyethyl)-1H-pyrrole) can increase the polymer's solubility and lower its rigidity compared to unsubstituted polypyrrole. This enhanced processability allows for the formation of uniform, thin films on flexible substrates using solution-based techniques, which is essential for devices like flexible displays and wearable sensors. mdpi.comtdl.org

In Organic Light-Emitting Diodes (OLEDs), materials with high charge carrier mobility and good film-forming properties are required for the charge-transport layers. The electron-rich nature of the pyrrole ring makes its polymers suitable as hole-transporting materials. tdl.org The methoxyethyl substitution can help achieve the smooth, amorphous films necessary to ensure efficient charge injection and transport, preventing issues like short-circuits that can arise from crystalline domains in less soluble polymers.

In the realms of Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs), pyrrole-containing materials are valued for their strong electron-donating characteristics. researchgate.netresearchgate.net This property makes them excellent p-type semiconductors for use as the donor material in OPV active layers or as the channel material in p-type OFETs. digitellinc.com

While pyrrole itself is prone to oxidation, incorporating it into more complex structures like donor-acceptor polymers or fused aromatic systems enhances stability while retaining its beneficial electronic properties. tdl.org The N-functionalization with groups like 2-methoxyethyl is crucial for rendering these advanced polymers and small molecules soluble, enabling their use in solution-processed devices. tdl.org For instance, diketopyrrolopyrrole (DPP)-based polymers, which contain a pyrrole core, have demonstrated benchmark performance in OFETs, with charge carrier mobilities exceeding those of amorphous silicon. sigmaaldrich.com The ability to process these materials from solution is a direct result of the solubilizing side chains attached to the pyrrole nitrogen or other parts of the molecular backbone.

Functional Materials Incorporating N-Methoxyethyl Pyrrole Moieties

The incorporation of the 1-(2-methoxyethyl)-1H-pyrrole moiety into materials is a deliberate strategy to impart specific functionalities. Beyond improving solubility for electronic applications, the methoxyethyl group itself can introduce new properties. The ether oxygen atom can act as a coordination site for ions, suggesting potential applications in solid polymer electrolytes for batteries or sensors. Furthermore, the flexibility of the ethyl chain can act as a plasticizer within the polymer matrix, enhancing the material's mechanical properties and making it less brittle.

Pyrrole Derivatives as Building Blocks for Advanced Nanomaterials

Pyrrole derivatives serve as versatile building blocks for the construction of sophisticated nanomaterials. wikipedia.org The pyrrole ring's reactivity and electronic characteristics allow it to be integrated into larger systems, such as polymers designed for specific functions at the nanoscale.

A significant application of pyrrole derivatives is in the functionalization of carbon nanotubes (CNTs). mdpi.comresearchgate.net CNTs possess remarkable mechanical and electrical properties but are often difficult to disperse and functionalize. A novel approach involves decorating CNTs with polymers that have a pyrrole end-group, which can interact with the CNT surface via π-π stacking or covalent bonding. nih.gov

One such polymer, Pyrrole polypropylene (B1209903) glycol (PPGP), is synthesized using a precursor that contains the methoxyethyl moiety: O-(2-Aminopropyl)-O′-(2-methoxyethyl)polypropylene glycol (PPGA). nih.gov This process demonstrates the direct role of a methoxyethyl-containing compound in creating advanced nanomaterials. The functionalized CNTs have been developed as "nanoconveyors" for targeted drug delivery, specifically for the anticancer drug doxorubicin. nih.gov

The functionalization process can be summarized as follows:

| Step | Reactants | Product | Purpose |

| 1. Polymer Synthesis | O-(2-Aminopropyl)-O′-(2-methoxyethyl)polypropylene glycol (PPGA) + 2,5-Hexanedione | Pyrrole polypropylene glycol (PPGP) | To create a polymer chain with a reactive pyrrole end-group. nih.gov |

| 2. CNT Adduct Formation | Carbon Nanotubes (CNTs) + PPGP | CNT/PPGP Adducts (supramolecular or covalent) | To modify the CNT surface, improving dispersion and adding functionality. nih.gov |

| 3. Drug Loading | CNT/PPGP Adducts + Doxorubicin (DOX) | DOX-stacked nanoconveyor | To create a targeted drug delivery system. nih.gov |

This methodology exploits the pyrrole ring for conjugation to the nanotube and the polymer backbone for carrying the therapeutic agent, showcasing a sophisticated, interdisciplinary application. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Pathways for N-(2-Methoxyethyl)Pyrroles

The synthesis of N-substituted pyrroles has traditionally relied on classical methods such as the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. acs.orgwikipedia.org While effective, these methods often require harsh reaction conditions and the use of volatile organic solvents. lucp.net Future research will undoubtedly focus on the development of more sustainable and environmentally benign synthetic routes to N-(2-methoxyethyl)pyrroles.

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds. lucp.netconicet.gov.ar For the synthesis of N-(2-methoxyethyl)pyrroles, several innovative approaches can be envisioned:

Catalyst- and Solvent-Free Reactions: Inspired by recent advancements, the Paal-Knorr reaction to synthesize N-substituted pyrroles can be performed under solvent- and catalyst-free conditions, often with microwave irradiation to accelerate the reaction. acs.orgmdpi.com This approach offers high atom economy and minimizes waste generation. acs.orgacs.org

Aqueous Synthesis: The use of water as a solvent is highly desirable from a green chemistry perspective. Iron(III) chloride has been shown to be an effective catalyst for the Paal-Knorr condensation in water, providing a mild and economical route to N-substituted pyrroles.

Enzyme-Catalyzed Synthesis: Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. A novel method utilizing α-amylase for the Paal-Knorr reaction has been developed, affording N-substituted pyrroles in good to excellent yields under mild conditions. nih.gov

Continuous Flow Synthesis: Continuous flow chemistry provides a scalable and efficient method for the synthesis of N-substituted pyrroles, as demonstrated by modified Clauson-Kaas protocols. nih.govacs.org This technique allows for precise control over reaction parameters and can lead to higher yields and purity.

| Synthetic Approach | Key Features | Potential Advantages for N-(2-Methoxyethyl)Pyrroles |

| Catalyst- and Solvent-Free | Microwave-assisted, high atom economy. acs.orgacs.orgmdpi.com | Reduced waste, energy efficiency, rapid synthesis. |

| Aqueous Synthesis | Use of water as a solvent, mild reaction conditions. | Environmentally benign, low cost, improved safety. |

| Enzyme-Catalyzed | High selectivity, mild conditions, biodegradable catalyst. nih.gov | High purity of products, sustainable process. |

| Continuous Flow | Scalable, precise control over reaction parameters. nih.govacs.org | Efficient for large-scale production, improved safety. |

Advanced Functionalization Strategies for Tailored Properties and Enhanced Performance

To fully unlock the potential of the 1-(2-methoxyethyl)-1H-pyrrole scaffold, the development of advanced functionalization strategies is crucial. While electrophilic substitution is a classic method for functionalizing the electron-rich pyrrole (B145914) ring, modern techniques such as C-H functionalization offer more direct and efficient routes to novel derivatives. nih.gov

Future research in this area will likely concentrate on:

Direct C-H Arylation: Transition-metal-catalyzed C-H arylation has emerged as a powerful tool for the synthesis of (hetero)biaryls. acs.org Applying this methodology to 1-(2-methoxyethyl)-1H-pyrrole could lead to the development of novel compounds with interesting photophysical or biological properties. Rhodium catalysts have shown promise for the β-selective C-H arylation of pyrroles. acs.org

Radical-Based Functionalization: Metal-free, radical-based functionalization of pyrroles is a growing area of research. nih.gov These methods can provide access to unique substitution patterns that are not easily achievable through traditional ionic pathways.

Photocatalyzed and Electrochemical Functionalization: The use of light or electricity to drive chemical reactions is a key aspect of sustainable chemistry. nih.govrsc.org These techniques can be employed for the C-H functionalization of pyrroles under mild conditions, avoiding the need for harsh reagents. nih.govacs.org

Functionalization-Oriented Construction: This strategy involves the simultaneous construction and functionalization of the pyrrole ring, allowing for the rapid assembly of highly substituted pyrrole derivatives from simple starting materials. nih.gov

Development of Next-Generation Pyrrole-Based Supramolecular Systems for Advanced Recognition

The pyrrole NH group is a well-known hydrogen bond donor, making pyrrole-containing molecules excellent building blocks for supramolecular chemistry. ims.ac.jp The N-(2-methoxyethyl) substituent can influence the self-assembly behavior and recognition properties of the pyrrole scaffold. The ether oxygen in the side chain could act as an additional coordination site, potentially leading to unique supramolecular architectures.

Future research directions in this field include:

Anion Recognition: Pyrrole-based receptors are known to bind anions through hydrogen bonding interactions. acs.orgnih.gov The development of receptors based on 1-(2-methoxyethyl)-1H-pyrrole could lead to new sensors for environmentally or biologically important anions.

Amino Acid Recognition: Modified guanidiniocarbonyl pyrroles have been shown to be effective receptors for the complexation of amino acid carboxylates in water. nih.gov Incorporating the N-(2-methoxyethyl)pyrrole unit into such systems could modulate their binding affinity and selectivity.

Self-Assembled Supramolecular Polymers: The combination of hydrogen bonding and other non-covalent interactions can be used to construct self-assembled supramolecular polymers. rsc.org Pyrrole-based systems have been used to create stimuli-responsive materials. The methoxyethyl group could be exploited to introduce thermal or solvent-responsive behavior into such polymers.

Supramolecular Gels: Certain dipyrrolyldiketone (B14134854) BF2 complexes can form supramolecular gels. acs.orgnih.gov The substituents on the pyrrole ring play a crucial role in the gelation properties. acs.org Investigating the gelation behavior of functionalized N-(2-methoxyethyl)pyrroles could lead to new soft materials with applications in areas such as drug delivery and tissue engineering.

Integration of N-(2-Methoxyethyl)Pyrrole Structures in Multifunctional Materials

The unique electronic properties of the pyrrole ring make it an attractive component for a variety of functional materials. tdl.org The N-(2-methoxyethyl) substituent can enhance the processability and tune the electronic properties of these materials.

Emerging research avenues in this area include:

Organic Electronics: N-substituted pyrroles are used in the development of organic semiconductors. nih.govtdl.org The methoxyethyl side chain could improve the solubility of these materials, facilitating their processing from solution for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). tdl.org

Conductive Polymers: Polypyrrole is a well-known conductive polymer. Functionalized polypyrrole derivatives can be synthesized to create materials with specific properties. nih.gov The electrochemical polymerization of 1-(2-methoxyethyl)-1H-pyrrole could lead to new conductive polymers with enhanced solubility and processability.

Chemical and Biological Sensors: Pyrrole derivatives have been utilized in the development of chemosensors for the detection of various analytes, including pesticides and volatile compounds. worldscientific.comscielo.brmdpi.com The N-(2-methoxyethyl)pyrrole scaffold could be functionalized with specific recognition units to create novel colorimetric or fluorescent sensors. nih.gov

Q & A

Q. Table 1. Synthetic Routes for N-Substituted Pyrroles

| Method | Conditions | Yield | Key Reference |

|---|---|---|---|

| Clausson-Kaas | Dichloromethane/hexane, r.t. | 82–93% | |

| Alkylation (DMF/KCO) | 80°C, 12h | 85–98% | |

| Cross-Coupling (Ni catalyst) | Toluene, 100°C | 62–75% |

Q. Table 2. Analytical Benchmarks for 1-(2-methoxyethyl)-1H-pyrrole

| Technique | Expected Data | Reference Compound |

|---|---|---|

| NMR | δ 3.3–3.5 (OCH), δ 6.2–6.8 (pyrrole H) | 1-(4-benzylphenyl)-1H-pyrrole |

| FT-IR | 3100 cm (C-H), 1100 cm (C-O) | 1-(4-Chlorophenethyl)-2,5-dimethyl-1H-pyrrole |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。